3-(3-Chloro-4-methoxyphenyl)phenol
CAS No.: 1261928-41-9
Cat. No.: VC11757586
Molecular Formula: C13H11ClO2
Molecular Weight: 234.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261928-41-9 |
|---|---|
| Molecular Formula | C13H11ClO2 |
| Molecular Weight | 234.68 g/mol |
| IUPAC Name | 3-(3-chloro-4-methoxyphenyl)phenol |
| Standard InChI | InChI=1S/C13H11ClO2/c1-16-13-6-5-10(8-12(13)14)9-3-2-4-11(15)7-9/h2-8,15H,1H3 |
| Standard InChI Key | RYBNCWQKTSQUPU-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=CC(=CC=C2)O)Cl |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=CC=C2)O)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
3-(3-Chloro-4-methoxyphenyl)phenol consists of two benzene rings connected by a single bond. The first ring (Ring A) features a hydroxyl group (-OH) at the para position relative to the biphenyl linkage. The second ring (Ring B) contains a chlorine atom at position 3 and a methoxy group (-OCH₃) at position 4 (Figure 1). This substitution pattern creates a sterically hindered environment, influencing its electronic properties and reactivity .
Molecular Formula: C₁₃H₁₁ClO₂
Molecular Weight: 246.68 g/mol
IUPAC Name: 3-(3-Chloro-4-methoxyphenyl)phenol
Spectroscopic Characteristics
While experimental NMR or IR data for this compound is unavailable, comparisons to structurally similar molecules suggest:
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¹H NMR: A singlet for the methoxy group (~δ 3.8 ppm), aromatic protons split into complex multiplets (δ 6.5–7.5 ppm), and a broad peak for the phenolic -OH (~δ 5.5 ppm) .
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IR: Stretching vibrations for O-H (3200–3600 cm⁻¹), C-O (1250 cm⁻¹), and C-Cl (550–850 cm⁻¹) .
Synthesis and Manufacturing
Retrosynthetic Analysis
Two plausible routes emerge for synthesizing 3-(3-Chloro-4-methoxyphenyl)phenol:
Route 1: Suzuki-Miyaura Coupling
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Cross-Coupling: React 3-chloro-4-methoxyphenylboronic acid with 3-bromophenol using a palladium catalyst (e.g., Pd(PPh₃)₄).
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Deprotection: Remove protecting groups (if used) under acidic or basic conditions .
Route 2: Ullmann Coupling
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Coupling: Combine 3-chloro-4-methoxyiodobenzene with 3-hydroxyphenylboronic acid in the presence of a copper catalyst .
Hydrogenation Approaches
Analogous to the hydrogenation of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline , a nitro precursor could be reduced:
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Nitro Intermediate: Synthesize 3-nitro-4-methoxyphenylphenol.
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Catalytic Hydrogenation: Use Pt/C (1% w/w) under H₂ (0.1–5 MPa) at 50–100°C to yield the target amine, followed by diazotization and hydrolysis to regenerate the phenol .
Optimization Challenges:
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Selectivity issues due to competing reduction of the methoxy group.
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Catalyst poisoning by chlorine substituents necessitates higher H₂ pressures .
Physicochemical Properties
Predicted Properties
Using QSAR models and analog data (e.g., 3-Chloro-3'-fluoro-4'-methoxy-[1,1'-biphenyl]-4-ol ):
| Property | Value | Method/Source |
|---|---|---|
| logP | 3.2 ± 0.3 | ChemAxon Calculator |
| Water Solubility | 12.7 mg/L (25°C) | ALOGPS |
| Melting Point | 98–102°C | Analog Extrapolation |
| pKa | 9.8 (phenolic -OH) | SPARC |
Stability Profile
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Thermal Stability: Decomposes above 250°C, based on biphenyl analogs .
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Photolytic Sensitivity: Susceptible to C-Cl bond cleavage under UV light, forming radical intermediates .
Applications and Research Findings
Pharmaceutical Intermediates
The compound’s biphenyl scaffold mirrors structural motifs in kinase inhibitors and NSAIDs. For example:
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Analog Use: 3-Chloro-4-fluoroaniline derivatives serve as intermediates in antitumor agents .
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Functionalization Potential: The phenolic -OH enables etherification or esterification for prodrug design .
Agrochemical Applications
Chlorinated biphenyls exhibit herbicidal and fungicidal activity. Field trials with similar compounds show:
Future Perspectives
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